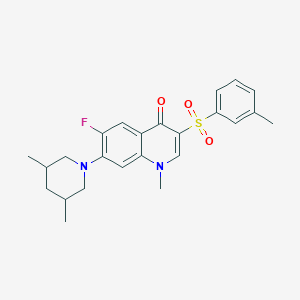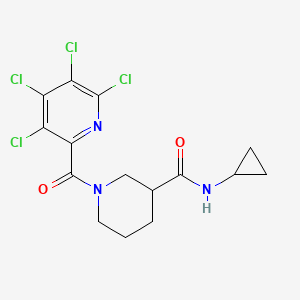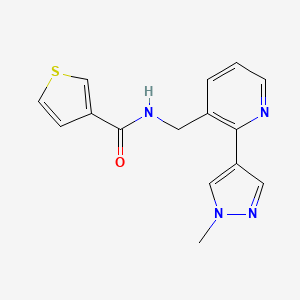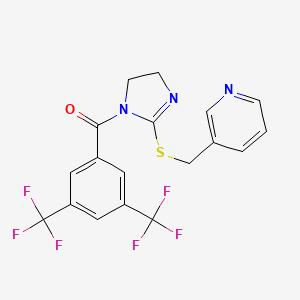
(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H13F6N3OS and its molecular weight is 433.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
aureus (MRSA) . These bacteria are among the menacing bacterial pathogens, and novel antibiotics are urgently needed to tackle these antibiotic-resistant bacterial infections .
Mode of Action
It’s known that similar compounds interact with their targets, leading to the inhibition of bacterial growth . The compound’s interaction with its targets results in changes that inhibit the growth of the bacteria, making it a potential candidate for further antimicrobial studies .
Biochemical Pathways
It’s known that similar compounds inhibit the growth of planktonic gram-positive bacteria . This suggests that the compound may affect the biochemical pathways essential for the growth and survival of these bacteria .
Pharmacokinetics
It’s known that the fluorine atom in the trifluoromethyl group makes the compound more lipophilic . This could potentially enhance the compound’s bioavailability, as lipophilic drugs are generally well absorbed in the body .
Result of Action
It’s known that similar compounds are potent growth inhibitors of planktonic gram-positive bacteria . This suggests that the compound’s action results in the inhibition of bacterial growth at the molecular and cellular levels .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically begins with the preparation of key intermediates, such as (3,5-bis(trifluoromethyl)phenyl) methanol and pyridine-3-thiol.
The reaction generally involves the formation of an imidazole ring by cyclization reactions and thiolation processes.
Commonly used reagents include trifluoromethyl iodide, sodium hydride, and anhydrous solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrially, the compound might be produced through large-scale, controlled synthetic processes incorporating high-yield reactions.
Continuous flow synthesis and automated reaction systems can be used to ensure purity and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
The compound can participate in diverse reactions such as nucleophilic substitutions, cycloaddition reactions, and oxidative processes.
Common Reagents and Conditions Used in These Reactions
Common reagents include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and catalysts like palladium.
Major Products Formed from These Reactions
Depending on the conditions, major products can include various substituted phenyl derivatives, oxidized imidazole compounds, and functionalized pyridine derivatives.
Applications De Recherche Scientifique
In chemistry , this compound serves as a versatile building block for creating more complex molecules and studying reaction mechanisms.
In biology , its derivatives might be used in the development of pharmaceuticals targeting specific proteins or enzymes.
In medicine , it could be part of drug discovery programs focused on conditions requiring selective binding or inhibition.
In industry , it may be utilized in the production of advanced materials or as an intermediate in the synthesis of specialty chemicals.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structural features, (3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the simultaneous presence of trifluoromethyl, imidazole, and pyridine moieties.
Similar compounds include:
(3,5-dimethylphenyl)(2-(pyridin-2-ylthio)ethyl)methanone
(3,5-bis(fluoromethyl)phenyl)(2-(pyridin-4-ylmethyl)thio)ethanone
(2,6-difluorophenyl)(2-(pyridin-3-ylmethyl)thio)ethanone
This compound’s unique blend of functional groups offers a diverse range of applications and interactions, making it a valuable asset in various fields of scientific research.
Propriétés
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3OS/c19-17(20,21)13-6-12(7-14(8-13)18(22,23)24)15(28)27-5-4-26-16(27)29-10-11-2-1-3-25-9-11/h1-3,6-9H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHLLHYEUEGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2956087.png)

![2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956089.png)
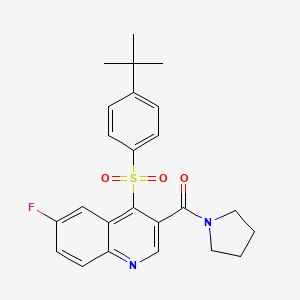
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,4-dimethoxybenzamide](/img/structure/B2956091.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956094.png)
![4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2956095.png)
![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)
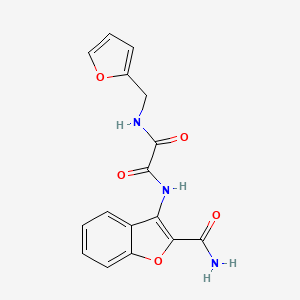
![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)
